molecular formula C21H18BrF3N8O3 B15017741 4-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine

4-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine

Cat. No.: B15017741
M. Wt: 567.3 g/mol
InChI Key: HMUVYTAUMXQWKP-RPPGKUMJSA-N
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Description

4-[(2E)-2-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with a unique structure that includes a triazine ring, a morpholine group, and a trifluoromethylphenyl group

Preparation Methods

The synthesis of 4-[(2E)-2-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps. The process begins with the preparation of the hydrazone intermediate, which is then reacted with a triazine derivative under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

    Substitution: The morpholine group can be replaced with other heterocycles or functional groups. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(2E)-2-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and the morpholine group play crucial roles in binding to these targets, while the trifluoromethylphenyl group enhances the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 4-[(2E)-2-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZIN-2-AMINE stands out due to its unique combination of functional groups. Similar compounds include:

  • 4-[(2E)-2-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PYRIDIN-4-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZIN-2-AMINE
  • 4-[(2E)-2-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(PIPERIDIN-4-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZIN-2-AMINE These compounds share similar core structures but differ in the substituents attached to the triazine ring, which can significantly impact their chemical properties and applications.

Properties

Molecular Formula

C21H18BrF3N8O3

Molecular Weight

567.3 g/mol

IUPAC Name

2-N-[(E)-(4-bromo-3-nitrophenyl)methylideneamino]-6-morpholin-4-yl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H18BrF3N8O3/c22-16-5-4-13(10-17(16)33(34)35)12-26-31-19-28-18(29-20(30-19)32-6-8-36-9-7-32)27-15-3-1-2-14(11-15)21(23,24)25/h1-5,10-12H,6-9H2,(H2,27,28,29,30,31)/b26-12+

InChI Key

HMUVYTAUMXQWKP-RPPGKUMJSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=C(C=C3)Br)[N+](=O)[O-])NC4=CC=CC(=C4)C(F)(F)F

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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